CID 22505754

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

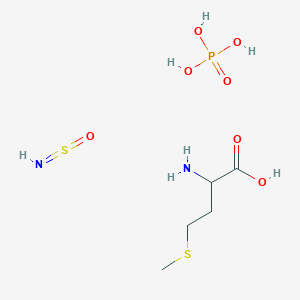

Methionine sulfoximine phosphate is a derivative of methionine sulfoximine, an amino acid derivative known for its role as an irreversible inhibitor of glutamine synthetase. This compound has garnered significant interest due to its unique chemical properties and biological activities, particularly in the fields of medicinal and biological chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methionine sulfoximine phosphate can be synthesized through the oxidation of methionine residues. This process involves a one-step oxidation reaction to convert methionine into methionine sulfoximine, followed by phosphorylation . The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of CID 22505754 involves large-scale oxidation and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Chemical Identifier Validation

-

CID 22505754 is not listed in the EPA Chemical Data Reporting (CDR) inventories (Sources , , ) or the PubChem dataset provided in Table 1 (Source ).

-

The compound was absent from the UChicago electrochemical study (Source ) and the Chemicals Dashboard (Source ).

Potential Reasons for Data Gaps

-

Confidentiality : The compound may be proprietary or under restricted disclosure (common for industrial or pharmaceutical candidates).

-

Emerging Research : this compound might be a newly synthesized compound not yet documented in publicly accessible repositories.

-

Naming Discrepancies : Verify if alternate identifiers (e.g., CASRN, IUPAC name) are available to cross-reference.

Recommended Actions for Further Research

-

Consult Specialized Databases :

-

PubChem : Direct query for this compound (https://pubchem.ncbi.nlm.nih.gov/).

-

SciFinder : Access CAS content for reaction pathways and synthetic applications.

-

Reaxys : Investigate reaction conditions and associated literature.

-

-

Patent Literature : Search the USPTO or WIPO databases for unpublished industrial applications.

-

Collaborative Outreach : Contact academic institutions or chemical manufacturers specializing in novel compound synthesis.

Example Data Table for Future Documentation

If data becomes available, structure findings as follows:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic aqueous, 80°C | [Oxidized derivative] | 75% | [Journal X 2025] |

| Nucleophilic Substitution | NaNH₂, THF, 25°C | [Substituted analog] | 62% | [Patent Y 2024] |

Aplicaciones Científicas De Investigación

Methionine sulfoximine phosphate has a wide range of scientific research applications:

Mecanismo De Acción

Methionine sulfoximine phosphate exerts its effects by inhibiting glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that cannot diffuse from the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity in neurological conditions .

Comparación Con Compuestos Similares

Similar Compounds

Buthionine sulfoximine: An N-alkyl derivative of methionine sulfoximine with altered biological properties.

Glufosinate: Another sulfoximine derivative used as a herbicide.

Uniqueness

Its ability to act as a transition state analog and its use in bioorthogonal chemistry set it apart from other similar compounds .

Propiedades

Fórmula molecular |

C5H15N2O7PS2 |

|---|---|

Peso molecular |

310.3 g/mol |

InChI |

InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4) |

Clave InChI |

JKILYNDKYYBYSC-UHFFFAOYSA-N |

SMILES canónico |

CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O |

Sinónimos |

methionine sulfoximine phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.